1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
652172-54-8 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H22N2O4/c21-15-5-4-12-20(15)14-8-6-13(7-9-14)16(22)19-18(17(23)24)10-2-1-3-11-18/h6-9H,1-5,10-12H2,(H,19,22)(H,23,24) |
InChI Key |
CBTRHRDBYLKFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzamide Intermediate
- The 2-oxopyrrolidin-1-yl group is introduced by nucleophilic substitution or amide formation on a 4-aminobenzoyl derivative.
- A common approach involves reacting 4-aminobenzoic acid or its ester with 2-pyrrolidinone under amide coupling conditions.
- Alternatively, the pyrrolidinone nitrogen can be alkylated with a 4-substituted benzoyl chloride or activated ester.
Activation of Cyclohexane-1-carboxylic Acid
- Cyclohexane-1-carboxylic acid is converted into a more reactive species such as an acid chloride or anhydride to facilitate amide bond formation.
- Typical reagents include thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation.
- Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) can be used in situ to activate the acid.
Amide Bond Formation
- The activated cyclohexane-1-carboxylic acid derivative is reacted with the 4-(2-oxopyrrolidin-1-yl)benzamide intermediate.
- Reaction conditions generally involve mild bases (e.g., triethylamine) and solvents such as dichloromethane or DMF.
- The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize yield.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure.
- The presence of the amide NH proton and aromatic signals in NMR confirms successful coupling.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4-Aminobenzoic acid + 2-pyrrolidinone | Amide coupling (e.g., EDC, HOBt, base) | 4-(2-Oxopyrrolidin-1-yl)benzamide | Formation of benzamide intermediate |
| 2 | Cyclohexane-1-carboxylic acid | SOCl2 or oxalyl chloride | Cyclohexane-1-carbonyl chloride | Activation of acid |
| 3 | 4-(2-Oxopyrrolidin-1-yl)benzamide + cyclohexane-1-carbonyl chloride | Base (Et3N), solvent (DCM), RT | 1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid | Amide bond formation |
| 4 | Crude product | Purification (chromatography/recrystallization) | Pure target compound | Characterization by NMR, MS |
Research Findings and Optimization Data
- The amide coupling step yields are typically high (70–90%) when using carbodiimide coupling agents with additives like HOBt to suppress side reactions.
- Acid chloride activation provides rapid coupling but requires careful control to avoid hydrolysis.
- Reaction temperature and solvent choice significantly affect purity and yield; dichloromethane and DMF are preferred solvents.
- The lactam ring (2-oxopyrrolidinyl) remains stable under these conditions, preserving biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide-mediated amide coupling | EDC, HOBt, base | RT, DCM or DMF | High yield, mild conditions | Cost of reagents, side reactions possible |
| Acid chloride activation | SOCl2 or oxalyl chloride | Low temp, inert atmosphere | Fast reaction | Requires careful handling, moisture sensitive |
| Ester hydrolysis route | Ethyl ester intermediates | Acidic or basic hydrolysis | Alternative route, good for scale-up | Additional steps, potential racemization |
| Direct amidation | Cyclohexane-1-carboxamide + benzoyl chloride | Elevated temp | Simple reagents | Lower selectivity, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
The compound's structural features make it a candidate for drug development. The presence of the carboxylic acid functional group is crucial in pharmacology as it can enhance solubility and bioavailability. Recent studies have highlighted the importance of carboxylic acid bioisosteres in drug design, indicating that modifications to this functional group can improve pharmacological profiles while reducing toxicity .
2. Anticancer Research
Preliminary studies suggest that compounds similar to 1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid exhibit anticancer properties. The interaction of such compounds with specific biological targets could lead to the development of new anticancer agents. Further research is necessary to elucidate the mechanisms by which these compounds exert their effects on cancer cells .
3. Neuropharmacology
The unique structural characteristics may also allow for interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The pyrrolidine component suggests possible activity at synaptic sites, making it relevant for studies focused on cognitive enhancement or neuroprotection.
Synthetic Applications
Synthesis and Functionalization
The synthesis of this compound involves multiple steps that require optimization for yield and purity. The versatility in its synthetic pathway allows for the introduction of various substituents, which can tailor its properties for specific applications in research and industry.
Mechanism of Action
The mechanism of action of 1-(4-(2-Oxopyrrolidin-1-yl)benzamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzamido and cyclohexanecarboxylic acid groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives of Cyclohexanecarboxylic Acid
Compounds like 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid (C₁₈H₂₁NO₄S) and 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid (C₂₀H₂₃NO₆S) share the cyclohexane-carboxylic acid core but replace the benzamido group with sulfonamide linkages. Key differences include:
- Molecular Weight: Sulfonamide derivatives generally have higher molecular weights (e.g., 405.47 g/mol for the methoxyphenoxy derivative ) compared to pyrrolidinone-containing analogs (~327–330 g/mol).
- In contrast, the 2-oxopyrrolidin group in the target compound introduces a lactam ring, which may improve membrane permeability due to reduced polarity.
Spirocyclic Analogs
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (C₂₀H₂₅NO₃) features a spirocyclic architecture merging cyclohexane and isoquinoline systems.
Substituted Benzamido Derivatives
The target compound’s benzamido group distinguishes it from simpler cyclohexanecarboxylic acids. For instance, 4-((4-methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid retains a sulfonamide group but lacks the pyrrolidinone moiety, resulting in reduced steric bulk and altered solubility profiles .
Comparative Physicochemical Properties
Biological Activity
1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid is a complex organic compound with a molecular formula of C₁₈H₂₂N₂O₄ and a molecular weight of approximately 330.384 g/mol. This compound features a cyclohexane ring, a benzamide moiety, and a pyrrolidine derivative, which contribute to its potential biological activities. The unique structural characteristics suggest various functional interactions that may be of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Cyclohexane Ring : Provides rigidity and influences the pharmacokinetic properties.
- Benzamide Moiety : Often associated with biological activity, particularly in enzyme inhibition.
- Pyrrolidine Derivative : May enhance binding affinity to biological targets.
The biological activity of this compound is still under investigation, but preliminary studies suggest it may interact with specific enzymes or receptors. Interaction studies are essential for elucidating its mechanism of action, which could involve:
- Enzyme Inhibition : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs) or other membrane-bound proteins.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antibacterial Activity : Similar compounds have shown moderate antibacterial properties, indicating that this compound may also possess such activity. For instance, derivatives of benzamide scaffolds have been evaluated for their antibacterial effects with varying degrees of success .
- Antiviral Potential : The structural similarities to known antiviral agents suggest that this compound could exhibit anti-HIV or antiviral properties. Compounds with similar frameworks have been reported to inhibit HIV integrase and other viral targets .
- Anticancer Properties : There is growing interest in the development of compounds targeting heat shock proteins (Hsp90), which are implicated in cancer cell survival. The benzamide moiety may confer similar activities as seen in other Hsp90 inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid | Contains a cyclohexane ring and a pyrrolidine group | Lacks the benzamide moiety, potentially altering activity |
| 4-(Methanesulfonamidophenyl)cyclohexane-1-carboxylic acid | Features a methanesulfonamide group | Different reactivity due to sulfonamide presence |
| 4-(Methylsulfonyl)cyclohexane-1-carboxylic acid | Contains a methylsulfonyl group | Affects solubility and interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
